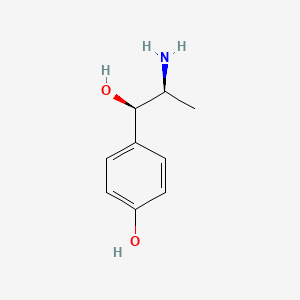
(-)-4-Hydroxynorephedrin
Descripción general
Descripción
(-)-4-Hydroxynorephedrin is a chemical compound that belongs to the class of sympathomimetic amines. It is a derivative of ephedrine, a naturally occurring alkaloid found in plants of the Ephedra genus. (-)-4-Hydroxynorephedrin has been widely studied for its potential use in scientific research due to its pharmacological properties.
Aplicaciones Científicas De Investigación
Toxicity Studies
- Amphetamine Metabolites and Neurotoxicity : (-)-4-Hydroxynorephedrine (4-OHNE) is a major metabolite of amphetamine (AMPH). Research by Feio-Azevedo et al. (2017) explored the toxicity of AMPH and its metabolites, including 4-OHNE, in human dopaminergic neurons. They found that 4-OHNE shows concentration-dependent toxicity, with a toxic concentration 50% (TC50) of approximately 8mM after 24 hours exposure, indicating its potential contribution to AMPH neurotoxicity (Feio-Azevedo et al., 2017).
Pharmacological Actions
- Actions on Biogenic Amine Transporters : Rothman et al. (2003) investigated the pharmacological effects of ephedrine-related stereoisomers, including norephedrine and its derivatives, on biogenic amine transporters and a wide range of receptors. They found that these compounds predominantly act as substrates for the norepinephrine transporter, indicating their potential role in modulating neurotransmitter systems (Rothman et al., 2003).
Analytical Methods
- Detection in Biological Samples : A method for simultaneous determination of amphetamine and its metabolite, 4-OHNE, was developed by Santagati et al. (2002) using high-performance liquid chromatography with electrochemical detection. This method could be applied for the assay of related substances in toxicology and drug abuse contexts (Santagati et al., 2002).
Biomedical Research
- Molecular Docking/Dynamic Studies : Dimić et al. (2022) conducted synthesis, crystallographic, and quantum chemical studies on neurotransmitter derivatives, which include 4-hydroxycoumarin-norepinephrine. This research contributes to understanding the molecular interactions and potential antitumor activity of these compounds (Dimić et al., 2022).
Imaging Applications
- PET Imaging for Sympathetic Nervous System : 11C-meta-Hydroxyephedrine (HED), a derivative of norephedrine, is used in PET imaging to assess the density of norepinephrine transporters and synaptic norepinephrine levels. Thackeray et al. (2007) and Boschi et al. (2015) demonstrated the use of HED in imaging the sympathetic nervous system, offering insights into cardiac diseases and sympathetic nervous system tumors (Thackeray et al., 2007), (Boschi et al., 2015).
Propiedades
IUPAC Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBQRKXEFDRER-RCOVLWMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-4-Hydroxynorephedrin | |
CAS RN |
771-91-5 | |
| Record name | p-Hydroxynorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-HYDROXYNOREPHEDRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6914L7189 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)


